N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Characterisation
N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide is involved in the synthesis of various heterocyclic compounds. For instance, Rozentsveig et al. (2013) describe a one-pot synthesis method for producing (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides, showing the versatility of sulfonamide derivatives in synthesizing heterocyclic compounds (Rozentsveig et al., 2013).
Antibacterial and Antimicrobial Properties
Sulfonamide derivatives, including N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide, have been studied for their antimicrobial properties. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, highlighting their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Biological Activity Studies
Shafieyoon et al. (2019) conducted an experimental and theoretical investigation on N-(2-pyridyl)-para-styrene sulfonamide (PSS), a compound related to N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide. They studied its biological activity against bacterial strains like Staphylococcus aureus and Escherichia coli (Shafieyoon, Mehdipour, & Tavakol, 2019).
Drug Metabolism Applications
Zmijewski et al. (2006) explored the use of bio-catalysis in drug metabolism, focusing on a biaryl-bis-sulfonamide AMPA receptor potentiator. Their work illustrates the significance of sulfonamide derivatives in the study of drug metabolism and the synthesis of mammalian metabolites (Zmijewski et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-ethylanilino)-N-(4-ethylphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-16-7-11-18(12-8-16)23-21-20(6-5-15-22-21)27(25,26)24-19-13-9-17(4-2)10-14-19/h5-15,24H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCBLGMCKHUNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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